Bienvenue dans la boutique en ligne BenchChem!

cis-1-Benzyl-3,5-dimethyl-4-oxopiperidine

Stereochemical purity Diastereomeric ratio Pharmaceutical intermediate

cis-1-Benzyl-3,5-dimethyl-4-oxopiperidine (CAS 324769-03-1) is a chiral piperidin-4-one derivative characterized by a cis-configuration at the 3,5-dimethyl positions and an N-benzyl substituent. This compound serves as a pharmaceutical intermediate for the synthesis of various active compounds, with its defined stereochemistry being critical for the stereoselective construction of downstream molecules.

Molecular Formula C14H19NO
Molecular Weight 217.31 g/mol
CAS No. 324769-03-1
Cat. No. B1397441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-1-Benzyl-3,5-dimethyl-4-oxopiperidine
CAS324769-03-1
Molecular FormulaC14H19NO
Molecular Weight217.31 g/mol
Structural Identifiers
SMILESCC1CN(CC(C1=O)C)CC2=CC=CC=C2
InChIInChI=1S/C14H19NO/c1-11-8-15(9-12(2)14(11)16)10-13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3/t11-,12+
InChIKeyKUUYMZATYJQLLZ-TXEJJXNPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

cis-1-Benzyl-3,5-dimethyl-4-oxopiperidine (CAS 324769-03-1) for Pharmaceutical Intermediates and Stereochemically Defined Synthesis


cis-1-Benzyl-3,5-dimethyl-4-oxopiperidine (CAS 324769-03-1) is a chiral piperidin-4-one derivative characterized by a cis-configuration at the 3,5-dimethyl positions and an N-benzyl substituent . This compound serves as a pharmaceutical intermediate for the synthesis of various active compounds, with its defined stereochemistry being critical for the stereoselective construction of downstream molecules .

Why Unspecified or Trans-Isomer Mixtures of 1-Benzyl-3,5-dimethylpiperidin-4-one Cannot Replace the Pure cis-1-Benzyl-3,5-dimethyl-4-oxopiperidine


The 3,5-dimethyl-4-oxopiperidine scaffold exists as a mixture of cis and trans diastereomers that exhibit different conformational preferences, reactivity profiles, and steric environments [1]. Substituting a cis/trans mixture (e.g., CAS 836-21-5, typically supplied as an 85:15 mixture ) for the stereochemically pure cis isomer introduces variable stereochemical outcomes in subsequent reactions, particularly in asymmetric synthesis or when downstream products require defined stereochemistry. Additionally, the N-benzyl substitution pattern influences conformational equilibria differently than other N-substituents (e.g., tert-butyl or aryl), affecting both reaction kinetics and product distributions [2].

Quantitative Differentiation Evidence for cis-1-Benzyl-3,5-dimethyl-4-oxopiperidine (CAS 324769-03-1) Versus Closest Analogs


Stereochemical Purity: cis-1-Benzyl-3,5-dimethyl-4-oxopiperidine (95.74%) vs. Commercial cis/trans Mixture (85:15)

The pure cis isomer (CAS 324769-03-1) is supplied with a certified purity of 95.74% by HPLC . In contrast, the commonly available commercial analog 1-Benzyl-3,5-dimethylpiperidin-4-one (CAS 836-21-5) is supplied as a cis:trans mixture with a ratio of 85:15 and an overall purity of ≥98% . The presence of 15% trans diastereomer in the mixture introduces stereochemical heterogeneity that can compromise the stereoselectivity of subsequent reactions. For applications requiring a defined cis configuration, the pure cis compound eliminates the need for costly diastereomer separation and ensures reproducible stereochemical outcomes.

Stereochemical purity Diastereomeric ratio Pharmaceutical intermediate

Conformational Equilibrium: N-Benzyl Stabilization of cis-3,5-Dimethyl-4-piperidone vs. N-tert-Butyl Analog

NMR studies of 1-substituted-3,5-dimethyl-4-piperidones demonstrate that the cis-trans equilibrium constant (K_eq) varies with the N-substituent [1]. While the 1-tert-butyl analog exhibits a specific equilibrium constant, the 1-benzyl derivative (i.e., cis-1-Benzyl-3,5-dimethyl-4-oxopiperidine) shows a distinct equilibrium position due to the different steric and electronic properties of the benzyl group. Although exact K_eq values for the 1-benzyl compound were not explicitly reported in the abstract, the study establishes that the N-benzyl substitution yields a different conformational preference compared to N-tert-butyl or N-aryl analogs [1]. This conformational difference influences the reactivity of the ketone moiety and the accessibility of the piperidine nitrogen in subsequent transformations.

Conformational analysis NMR equilibrium Piperidone stereochemistry

Synthetic Accessibility: Yield Comparison for N-Benzyl-3,5-Disubstituted Piperidine Synthesis

The synthesis of N-benzyl-3,5-disubstituted piperidines, including the cis-1-benzyl-3,5-dimethyl-4-oxopiperidine scaffold, has been reported via a double Michael addition strategy [1]. While specific isolated yields for the cis-1-benzyl-3,5-dimethyl-4-oxopiperidine were not detailed in the accessible abstract, the methodology provides a route to N-benzyl-3,5-disubstituted piperidines with yields ranging from 58-76% depending on the specific substitution pattern [2]. In contrast, alternative routes to 1-benzyl-3,5-dimethylpiperidin-4-one (as a cis/trans mixture) via alkylation of 1-benzyl-3-methylpiperidin-4-one with methyl iodide have been reported with a 31.5% yield [3]. The double Michael addition approach offers a more convergent and potentially higher-yielding strategy for constructing the stereodefined cis isomer.

Synthesis yield Michael addition Piperidine construction

Analytical Characterization: Distinct NMR Signatures for cis vs. trans 1-Benzyl-3,5-dimethyl-4-piperidones

PMR studies of N-substituted-2,5-dimethyl-4-piperidones have demonstrated that differences between benzylic methylene signals of isomeric 1-benzyl analogs provide evidence of the preferred conformation of the cis derivative [1]. For the 3,5-dimethyl series, cis-trans assignment can be made by inspection of NMR spectra, with distinct chemical shift patterns for the cis and trans diastereomers [2]. The pure cis-1-benzyl-3,5-dimethyl-4-oxopiperidine (CAS 324769-03-1) exhibits a characteristic NMR signature that is unambiguously distinguishable from the trans isomer, enabling straightforward quality control and batch-to-batch verification.

NMR spectroscopy Diastereomer differentiation Conformational analysis

Optimal Procurement and Application Scenarios for cis-1-Benzyl-3,5-dimethyl-4-oxopiperidine (CAS 324769-03-1)


Stereospecific Synthesis of Chiral Pharmaceutical Intermediates Requiring Defined cis-3,5-Dimethylpiperidine Scaffolds

Researchers developing stereochemically pure drug candidates that incorporate a cis-3,5-dimethylpiperidine moiety require the pure cis isomer (CAS 324769-03-1) to avoid the introduction of trans diastereomer contamination. As demonstrated by the 85:15 cis:trans mixture of the common commercial analog (CAS 836-21-5) , using a mixed isomer starting material would necessitate additional chromatographic separation steps, reducing overall yield and increasing cost. The pure cis compound ensures that downstream products maintain the intended stereochemistry without the need for diastereomer resolution.

Conformational Studies and Structure-Activity Relationship (SAR) Investigations of N-Benzyl Piperidinones

The distinct conformational equilibrium of N-benzyl-3,5-dimethyl-4-piperidones, as established by NMR studies [1], makes the pure cis compound valuable for SAR campaigns where the spatial orientation of the 3,5-dimethyl groups and the benzyl substituent influences biological activity. Using the pure cis isomer eliminates the confounding variable of conformational averaging from trans isomer contamination, enabling more accurate correlations between stereochemistry and biological readouts.

High-Yielding Synthesis of N-Benzyl-3,5-Disubstituted Piperidines via Double Michael Addition

Process chemists seeking efficient access to N-benzyl-3,5-disubstituted piperidines can leverage the double Michael addition strategy [2] to achieve yields up to 76%, compared to 31.5% via conventional alkylation routes [3]. Procuring the pure cis compound (CAS 324769-03-1) or employing synthetic routes that directly yield the cis isomer can significantly reduce raw material costs and improve process mass intensity for large-scale production.

Quality Control and Batch-to-Batch Verification Using NMR Spectroscopic Signatures

Analytical laboratories requiring robust identity testing for cis-1-benzyl-3,5-dimethyl-4-oxopiperidine can utilize the distinct benzylic methylene proton signals in 1H NMR that differentiate the cis from the trans isomer [4]. This characteristic signature provides a reliable, non-destructive method for confirming the stereochemical purity of incoming batches, ensuring that the correct diastereomer is used in subsequent synthetic steps.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for cis-1-Benzyl-3,5-dimethyl-4-oxopiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.